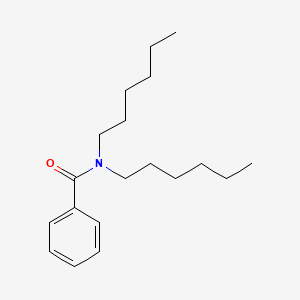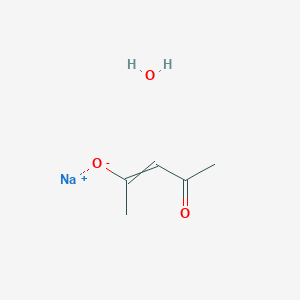
2-(1,1,1,3,4,4,4-HEPTAFLUORO-2,3-BIS(TRIFLUOROMETHYL)BUTAN-2-YLOXY)ACETYL CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity to the molecule. This compound is used in various scientific and industrial applications due to its distinctive chemical structure.
Méthodes De Préparation
The synthesis of 2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride typically involves the reaction of heptafluorobutanol with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The fluorinated groups in the compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of corresponding acids and alcohols
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into target molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mécanisme D'action
The mechanism of action of 2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride involves its interaction with molecular targets through its reactive acetyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that affect their function. The fluorinated groups enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Compared to other fluorinated compounds, 2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride is unique due to its high degree of fluorination and the presence of both acetyl chloride and ether functional groups. Similar compounds include:
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Used in the synthesis of fluorinated polymers and materials.
2,2,3,3,4,4,4-Heptafluorobutylamine: Employed in the production of fluorinated surfactants and coatings.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Utilized in the manufacture of fluorinated resins and adhesives.
These compounds share similar fluorinated backbones but differ in their functional groups and specific applications.
Propriétés
IUPAC Name |
2-[1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butan-2-yl]oxyacetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF13O2/c9-2(23)1-24-4(7(17,18)19,8(20,21)22)3(10,5(11,12)13)6(14,15)16/h1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVGBNIOECMWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF13O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)


![2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole](/img/structure/B6342503.png)






![Perfluoro-[2,3-bis(2-bromoethoxy)butane]](/img/structure/B6342541.png)

